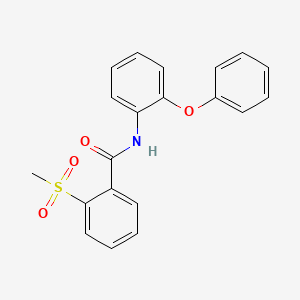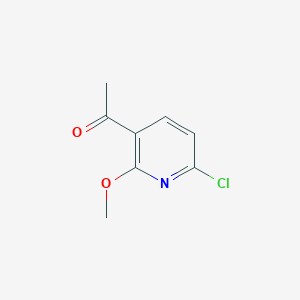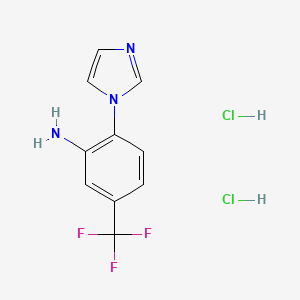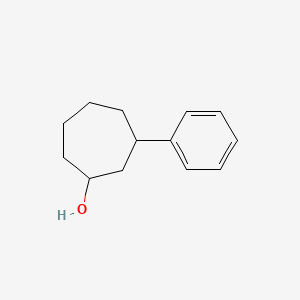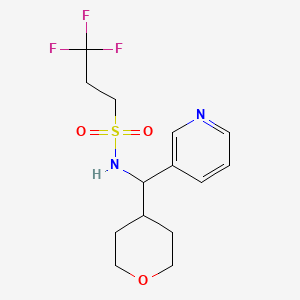
(1-Methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone: is an organic compound that features both an indole and an oxazepane ring in its structure. The indole ring is a common motif in many biologically active molecules, while the oxazepane ring is a seven-membered heterocycle containing nitrogen and oxygen atoms. This combination of structural elements makes the compound of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole and oxazepane-containing molecules.
Enzyme Inhibition: The compound can be used to study the inhibition of enzymes that interact with indole or oxazepane rings.
Medicine:
Drug Development: The compound can be used as a lead compound for the development of new drugs targeting diseases involving indole or oxazepane-containing molecules.
Pharmacology: The compound can be used to study the pharmacological effects of indole and oxazepane-containing molecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: The compound can be used in the development of new agrochemicals.
Wirkmechanismus
Target of Action
The primary target of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone is tubulin , a globular protein that is the main component of the cytoskeleton . Tubulin is crucial for maintaining cell structure, chromosome segregation, and intracellular transport .
Mode of Action
This compound interacts with tubulin to inhibit its polymerization, a process essential for the formation of microtubules . By inhibiting tubulin polymerization, the compound disrupts the formation and function of the microtubules, leading to cell cycle arrest in the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. Most notably, it disrupts the mitotic spindle formation, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing .
Result of Action
The result of the compound’s action is a dose-dependent induction of cell apoptosis . This means that as the dose of the compound increases, so does the rate of programmed cell death or apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of an appropriate amino alcohol with a dihalide under basic conditions.
Coupling of the Indole and Oxazepane Rings: The final step involves coupling the indole and oxazepane rings through a carbonylation reaction, typically using a reagent such as phosgene or a phosgene equivalent.
Industrial Production Methods: Industrial production of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indole and oxazepane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
(1-methyl-1H-indol-3-yl)(1,4-diazepan-4-yl)methanone: Similar structure but with a diazepane ring instead of an oxazepane ring.
(1-methyl-1H-indol-3-yl)(1,4-thiazepan-4-yl)methanone: Similar structure but with a thiazepane ring instead of an oxazepane ring.
(1-methyl-1H-indol-3-yl)(1,4-oxazinan-4-yl)methanone: Similar structure but with an oxazinan ring instead of an oxazepane ring.
Uniqueness: The unique combination of the indole and oxazepane rings in (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone provides it with distinct chemical and biological properties that are not found in other similar compounds
Eigenschaften
IUPAC Name |
(1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVGFDRAYFJMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide](/img/structure/B2410929.png)
![2-[6-(Dimethylamino)pyrimidin-4-yl]-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
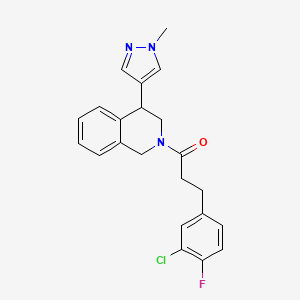
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)
